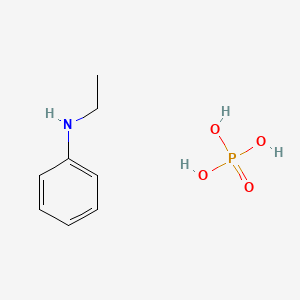
N-Ethylanilinium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylanilinium phosphate is an organic compound that belongs to the class of anilinium salts It is formed by the reaction of N-ethylaniline with phosphoric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethylanilinium phosphate can be synthesized by reacting N-ethylaniline with phosphoric acid. The reaction typically involves mixing equimolar amounts of N-ethylaniline and phosphoric acid in a suitable solvent such as ethanol. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where N-ethylaniline and phosphoric acid are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then separated and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethylanilinium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylaniline oxide.
Reduction: It can be reduced to form N-ethylaniline.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: N-ethylaniline oxide.
Reduction: N-ethylaniline.
Substitution: Various substituted anilines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Ethylanilinium phosphate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is used in the study of biological processes involving aniline derivatives.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-ethylanilinium phosphate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylanilinium phosphate
- N-Ethylanilinium sulfate
- N-Ethylanilinium trifluoroacetate
- N-Ethylanilinium methanesulfonate
Uniqueness
N-Ethylanilinium phosphate is unique due to its specific combination of aniline and phosphate groups This combination imparts distinct chemical and physical properties that make it suitable for specific applications in research and industry
Eigenschaften
CAS-Nummer |
74367-92-3 |
|---|---|
Molekularformel |
C8H14NO4P |
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
N-ethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-2-9-8-6-4-3-5-7-8;1-5(2,3)4/h3-7,9H,2H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
XUBGAWOKXTXICS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=CC=C1.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


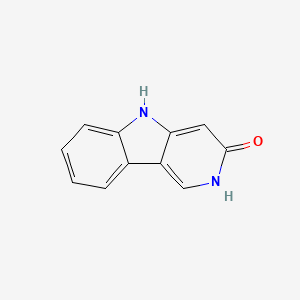
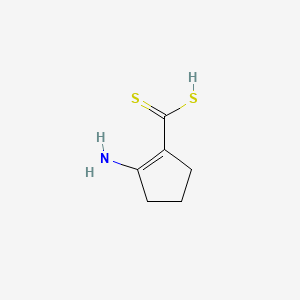

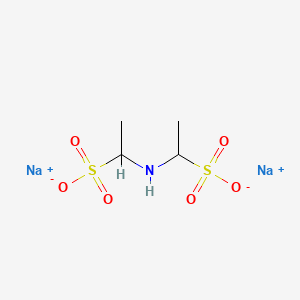
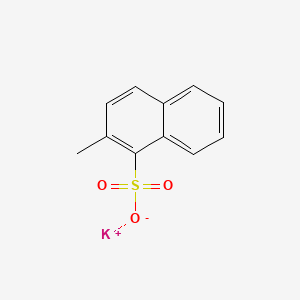
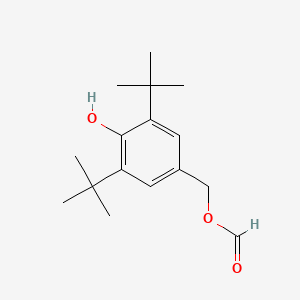

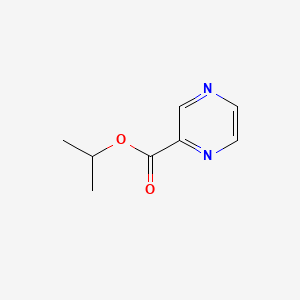
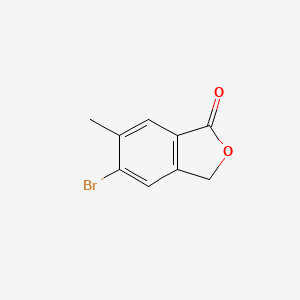
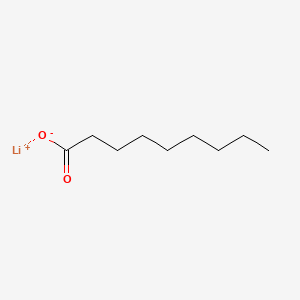

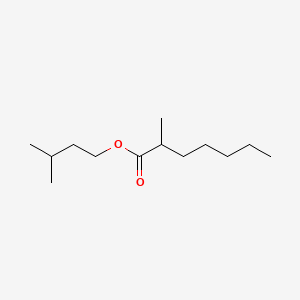
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)
